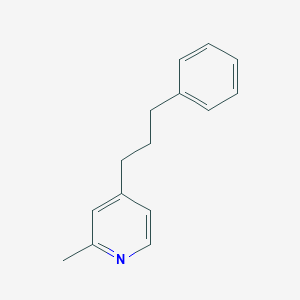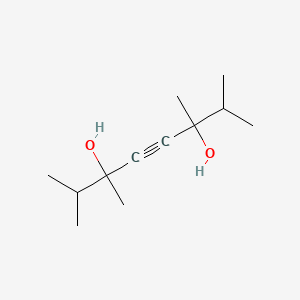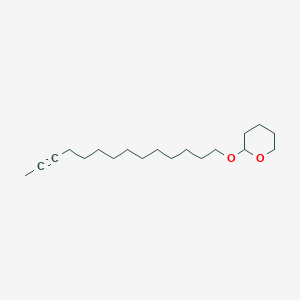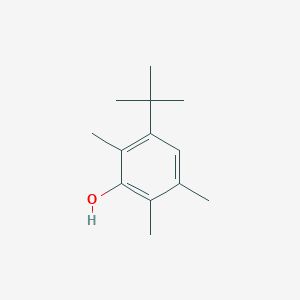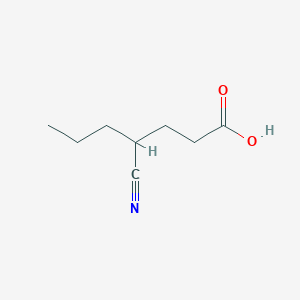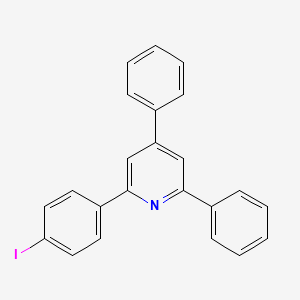
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with an iodophenyl group at the 2-position and diphenyl groups at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki cross-coupling reaction, where a boronic acid derivative reacts with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under conditions like reflux in a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce quinones.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine, 2-(4-bromophenyl)-4,6-diphenyl-
- Pyridine, 2-(4-chlorophenyl)-4,6-diphenyl-
- Pyridine, 2-(4-fluorophenyl)-4,6-diphenyl-
Uniqueness
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties compared to its bromine, chlorine, or fluorine analogs. The larger size and polarizability of iodine can enhance halogen bonding interactions and influence the compound’s overall chemical behavior .
Eigenschaften
| 91232-31-4 | |
Molekularformel |
C23H16IN |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
2-(4-iodophenyl)-4,6-diphenylpyridine |
InChI |
InChI=1S/C23H16IN/c24-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16H |
InChI-Schlüssel |
IAWNGPHNZZREJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)I)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/no-structure.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)

